OTSSP167 hydrochloride

Description

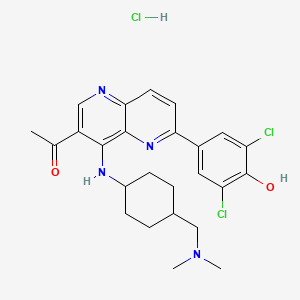

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[6-(3,5-dichloro-4-hydroxyphenyl)-4-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1,5-naphthyridin-3-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28Cl2N4O2.ClH/c1-14(32)18-12-28-22-9-8-21(16-10-19(26)25(33)20(27)11-16)30-24(22)23(18)29-17-6-4-15(5-7-17)13-31(2)3;/h8-12,15,17,33H,4-7,13H2,1-3H3,(H,28,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGWHISAOWEFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)CN(C)C)C4=CC(=C(C(=C4)Cl)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29Cl3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431698-10-0 | |

| Record name | OTS-167 monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431698100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OTS-167 MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65P731R507 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

OTSSP167 Hydrochloride: A Technical Guide to its Mechanism of Action in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTSSP167 hydrochloride is a potent, orally bioavailable small-molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in the tumorigenesis and maintenance of cancer stem cells.[1][2] Preclinical studies have demonstrated its significant anti-tumor activity across a range of solid and hematological malignancies, including breast, lung, prostate, pancreatic, and neuroblastoma cancers, as well as leukemia.[1][3][4] This technical guide provides an in-depth overview of the mechanism of action of OTSSP167, detailing its molecular targets, downstream signaling effects, and the experimental methodologies used to elucidate its function.

Introduction to MELK in Oncology

Maternal Embryonic Leucine Zipper Kinase (MELK) is a member of the AMP protein kinase family.[4] While its expression is normally limited to embryonic and proliferative tissues, MELK is aberrantly overexpressed in a wide variety of human cancers.[5][6][7] This overexpression is frequently correlated with aggressive tumor phenotypes, resistance to therapy, and poor patient prognosis.[3][6] MELK plays a critical role in several cellular processes central to cancer progression, including cell cycle regulation, apoptosis, and the maintenance of cancer stem-like cells.[5][6] Its involvement in these key oncogenic pathways has positioned MELK as a promising therapeutic target for cancer treatment.[4][5]

OTSSP167: A Potent MELK Inhibitor

OTSSP167 is a highly potent, ATP-competitive inhibitor of MELK with a reported IC50 of 0.41 nM in cell-free assays.[8][9] It binds to MELK, preventing its phosphorylation and subsequent activation, thereby inhibiting the phosphorylation of its downstream substrates.[2] This targeted inhibition leads to a cascade of anti-cancer effects, including the suppression of cell proliferation and survival in tumor cells that exhibit high levels of MELK expression.[2]

Quantitative Efficacy Data

The anti-proliferative activity of OTSSP167 has been quantified in numerous cancer cell lines and in vivo models. The following tables summarize key efficacy data.

Table 1: In Vitro Anti-proliferative Activity of OTSSP167 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A549 | Lung Cancer | 6.7 | [8][9] |

| T47D | Breast Cancer | 4.3 | [8][9] |

| DU4475 | Breast Cancer | 2.3 | [8][9] |

| 22Rv1 | Prostate Cancer | 6.0 | [8][9] |

| HT1197 | Bladder Cancer | 97 | [9] |

| Various T-ALL | T-cell Acute Lymphoblastic Leukemia | 10-50 | [10][11] |

| IMR-32 | Neuroblastoma | 17 | [12] |

| LA-N-6 | Neuroblastoma (drug-resistant) | 334.8 | [12] |

| Glioblastoma Cell Lines | Glioblastoma | 100-200 | [13] |

Table 2: In Vivo Anti-tumor Efficacy of OTSSP167 in Xenograft Models

| Xenograft Model | Cancer Type | Dosage and Administration | Tumor Growth Inhibition (TGI) / Outcome | Reference |

| MDA-MB-231 | Breast Cancer | 20 mg/kg, i.v., once every two days | 73% TGI | [8] |

| MDA-MB-231 | Breast Cancer | 10 mg/kg, p.o., once a day | 72% TGI | [8] |

| A549 | Lung Cancer | 1, 5, and 10 mg/kg, p.o. | 51%, 91%, and 108% TGI respectively | [9] |

| T-ALL Cell-based | T-ALL | 10 mg/kg, i.p., daily | Significant delay in leukemia spread and prolonged survival | [10][14] |

| T-ALL PDX | T-ALL | 10 mg/kg, i.p., daily | Efficiently controlled leukemia burden and prolonged survival | [11][14] |

| U87 | Glioblastoma | 5 µL of 1 µM or 2 µM, intratumoral injection, once a week | Suppressed tumor growth and increased survival | [15] |

| ACC PDXs | Adrenocortical Carcinoma | 10 mg/kg | Over 80% TGI, reduced mitosis, and increased tumor necrosis | [16] |

Core Mechanism of Action: Signaling Pathway Modulation

OTSSP167 exerts its anti-cancer effects by modulating multiple downstream signaling pathways.

Inhibition of the MELK-FOXM1 Axis

A primary mechanism of OTSSP167 is the disruption of the MELK-Forkhead Box M1 (FOXM1) signaling axis. MELK phosphorylates and activates FOXM1, a transcription factor crucial for the expression of genes that regulate mitosis and cell cycle progression.[7][17] By inhibiting MELK, OTSSP167 prevents FOXM1 activation, leading to the downregulation of its downstream targets such as PLK1, Cyclin B1, and Aurora B.[17][18] This disruption ultimately results in cell cycle arrest, typically at the G1 or G2/M phase, and the induction of apoptosis.[14][17][19]

Caption: OTSSP167 inhibits the MELK-FOXM1 signaling pathway.

Downregulation of EZH2

Inhibition of MELK by OTSSP167 has also been shown to downregulate Enhancer of Zeste Homolog 2 (EZH2), a component of the Polycomb Repressive Complex 2 (PRC2).[3] EZH2 is involved in epigenetic regulation and is known to modulate the DNA damage response.[3] The MELK-FOXM1 axis can increase the transcription of EZH2, thereby preserving the stem-like properties of cancer cells.[6] By disrupting this axis, OTSSP167 can reduce EZH2 levels, potentially sensitizing cancer cells to DNA-damaging agents.[3]

Modulation of the PI3K/AKT/mTOR Pathway

OTSSP167 treatment has been observed to inhibit the phosphorylation of AKT, a key component of the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[7][13] In glioblastoma models, OTSSP167 reduced the phosphorylation of AKT and its downstream targets, mTOR and S6, without affecting total AKT protein expression.[13] This suggests that the anti-proliferative effects of OTSSP167 are, in part, dependent on its ability to block the AKT pathway.[13]

References

- 1. Pipeline | OncoTherapy Science, Inc. [oncotherapy.co.jp]

- 2. Facebook [cancer.gov]

- 3. Maternal Embryonic Leucine Zipper Kinase (MELK), a Potential Therapeutic Target for Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. preprints.org [preprints.org]

- 7. preprints.org [preprints.org]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ashpublications.org [ashpublications.org]

- 11. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. OR04-6 Comprehensive Profiling of the MELK Inhibitor OTSSP167's Action and Its Effect on Sensitization to Wee1 Inhibitor AZD1775 in a Spectrum of ACC Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. OTSSP167 suppresses TNBC brain metastasis via ROS-driven P38/JNK and FAK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of OTSSP167 Hydrochloride: A MELK-Targeting Anticancer Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

OTSSP167 hydrochloride is a potent and orally bioavailable small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in the proliferation and maintenance of cancer stem cells. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of OTSSP167. Detailed experimental protocols for key biological assays are provided, along with a summary of its efficacy in various cancer models. The signaling pathways modulated by OTSSP167 are also elucidated, offering insights into its therapeutic potential.

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) is overexpressed in a wide range of human cancers and is associated with poor prognosis.[1] Its role in mitotic progression and the maintenance of cancer stem-like cells has made it an attractive target for cancer therapy.[2] this compound was identified as a highly potent and selective ATP-competitive inhibitor of MELK, demonstrating significant antitumor activity in preclinical models.[3] This document serves as a technical resource for researchers engaged in the study and development of MELK inhibitors and related anticancer therapeutics.

Discovery of this compound

OTSSP167 was developed through a high-throughput screening of a chemical library to identify inhibitors of MELK. The initial hit, a quinoline (B57606) derivative, was optimized through structure-activity relationship (SAR) studies to yield the final compound, 1-(6-(3,5-dichloro-4-hydroxyphenyl)-4-((trans-4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)ethanone, which was subsequently converted to its hydrochloride salt for improved solubility and formulation.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the synthesis would logically involve the construction of the core 1,5-naphthyridine (B1222797) ring, followed by the coupling of the 3,5-dichloro-4-hydroxyphenyl group and the trans-4-((dimethylamino)methyl)cyclohexylamine side chain.

General synthetic strategies for the key structural motifs are outlined below:

-

1,5-Naphthyridine Core Synthesis: The 1,5-naphthyridine scaffold can be synthesized through various methods, including the Friedländer annulation or palladium-catalyzed cross-coupling reactions.[3][4][5]

-

Synthesis of trans-4-((dimethylamino)methyl)cyclohexylamine: This side chain can be prepared from trans-4-methylcyclohexylamine through established synthetic routes.

-

Final Assembly: The final steps would likely involve a palladium-catalyzed cross-coupling reaction to attach the aryl group and a nucleophilic aromatic substitution to introduce the cyclohexylamine (B46788) side chain to the naphthyridine core.

Caption: General Synthetic Strategy for this compound.

Mechanism of Action

OTSSP167 is a potent, ATP-competitive inhibitor of MELK. By binding to the ATP-binding pocket of MELK, it prevents the phosphorylation of its downstream substrates, which are crucial for various cellular processes, including cell cycle progression, proliferation, and the maintenance of cancer stem cells.

Key Downstream Targets

-

PSMA1 (Proteasome Subunit Alpha Type 1): Inhibition of PSMA1 phosphorylation disrupts proteasome function, leading to cell cycle arrest and apoptosis.[3]

-

DBNL (Drebrin-Like Protein): DBNL is involved in cell motility and invasion; its inhibition by OTSSP167 may contribute to the suppression of metastasis.[3]

-

FOXM1 (Forkhead Box M1): OTSSP167 treatment leads to decreased phosphorylation and expression of the transcription factor FOXM1, which regulates the expression of genes involved in the G2/M phase of the cell cycle.[1]

Affected Signaling Pathways

OTSSP167 has been shown to modulate several key signaling pathways involved in cancer cell growth and survival:

-

AKT/mTOR Pathway: OTSSP167 can inhibit the phosphorylation of AKT and downstream effectors like mTOR, leading to reduced cell proliferation and survival.

-

MAPK Pathway (MAP2K7/JNK): OTSSP167 has been shown to inhibit MAP2K7, leading to reduced JNK activation and subsequent apoptosis in T-cell acute lymphoblastic leukemia.[6][7]

-

Cell Cycle Regulation: OTSSP167 induces G2/M cell cycle arrest by downregulating key cell cycle proteins such as Cyclin B1 and CDK1.[1][4]

Caption: OTSSP167 Mechanism of Action.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of OTSSP167

| Target/Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| MELK (cell-free) | - | 0.41 | [3] |

| A549 | Lung | 6.7 | [3] |

| T47D | Breast | 4.3 | [3] |

| DU4475 | Breast | 2.3 | [3] |

| 22Rv1 | Prostate | 6.0 | [3] |

| HT1197 | Bladder | 97 | |

| T-ALL Cell Lines | Leukemia | 10-50 | [6][7] |

Table 2: In Vivo Efficacy of OTSSP167

| Xenograft Model | Cancer Type | Administration Route | Dose | Tumor Growth Inhibition (TGI) | Reference(s) |

| MDA-MB-231 | Breast | Intravenous | 20 mg/kg | 73% | [3] |

| MDA-MB-231 | Breast | Oral | 10 mg/kg | 72% | [3] |

| Various | Breast, Lung, Prostate, Pancreas | Oral & Intravenous | 1-20 mg/kg | Significant | [3] |

| Adrenocortical Carcinoma PDX | Adrenocortical | - | 10 mg/kg | >80% | |

| T-ALL Xenograft | Leukemia | Intraperitoneal | 10 mg/kg | Significant | [6] |

Experimental Protocols

In Vitro Kinase Assay

This protocol is adapted from methodologies described for assessing MELK inhibition.

Materials:

-

Recombinant MELK protein

-

Substrate (e.g., myelin basic protein or a specific peptide substrate)

-

Kinase buffer (e.g., 30 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP or cold ATP

-

This compound

-

SDS-PAGE equipment and reagents

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microcentrifuge tube, combine recombinant MELK protein, the substrate, and kinase buffer.

-

Add the diluted OTSSP167 or DMSO (vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-32P]ATP (or cold ATP for non-radioactive detection methods).

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated substrate.

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Caption: In Vitro Kinase Assay Workflow.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol provides a general framework for assessing the cytotoxic effects of OTSSP167 on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing the various concentrations of OTSSP167. Include a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

For MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm).

-

-

For CellTiter-Glo® Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blotting

This protocol is for analyzing the effect of OTSSP167 on protein expression and phosphorylation.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MELK, anti-p-AKT, anti-AKT, anti-FOXM1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with OTSSP167 at various concentrations and for different time points.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Animal Xenograft Studies

This protocol provides a general outline for evaluating the in vivo efficacy of OTSSP167. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound

-

Vehicle for administration (e.g., 0.5% methylcellulose (B11928114) for oral gavage)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (and Matrigel, if used) into the flank of the mice.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer OTSSP167 or the vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Conclusion

This compound is a promising MELK inhibitor with potent anticancer activity demonstrated in a variety of preclinical models. Its ability to be administered orally and its efficacy against cancer stem-like cells make it a compelling candidate for further clinical development. This technical guide provides a foundational resource for researchers working with OTSSP167 and other MELK-targeting agents, facilitating further investigation into their therapeutic potential.

References

- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 2. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. US20150133671A1 - The Process For Preparing a Ketosulfone Derivative - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. patents.justia.com [patents.justia.com]

- 7. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

OTSSP167 Hydrochloride: A Technical Guide to its Target Engagement and Binding Affinity

For Immediate Release

This technical guide provides an in-depth overview of OTSSP167 hydrochloride, a potent kinase inhibitor, for researchers, scientists, and drug development professionals. This document outlines the primary protein target, binding affinities, and the molecular pathways influenced by this compound.

Core Target and Binding Affinity

This compound is a highly potent, orally available, and ATP-competitive inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1][2] MELK, a member of the AMPK serine/threonine kinase family, is implicated in cancer cell proliferation, maintenance of cancer stem cells, and tumorigenesis.[3][4] The primary therapeutic action of OTSSP167 is attributed to its strong inhibitory effect on MELK.

However, it is important to note that OTSSP167 is not entirely selective and exhibits off-target activity against other kinases, most notably Mitogen-Activated Protein Kinase Kinase 7 (MAP2K7).[5][6] This broader kinase inhibition profile may contribute to its overall anti-cancer efficacy.[5]

Table 1: Binding Affinity of this compound for Target Proteins

| Target Protein | Assay Type | Binding Affinity (IC50) | Reference |

| MELK | Cell-free kinase assay | 0.41 nM | [1][7][8] |

| MAP2K7 | Biochemical kinase assay | 160 nM | [5][6] |

Cellular Activity

OTSSP167 demonstrates potent cytotoxic effects across a range of cancer cell lines, with IC50 values typically in the low nanomolar range. This anti-proliferative activity is linked to the inhibition of key cellular processes governed by its target kinases.

Table 2: In Vitro Cellular Activity of OTSSP167

| Cell Line | Cancer Type | IC50 | Reference |

| A549 | Lung Cancer | 6.7 nM | [7][9] |

| T47D | Breast Cancer | 4.3 nM | [7][9] |

| DU4475 | Breast Cancer | 2.3 nM | [7][9] |

| 22Rv1 | Prostate Cancer | 6.0 nM | [7][9] |

| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | 11 nM | [5] |

| T-ALL cell lines (panel) | T-cell Acute Lymphoblastic Leukemia | 10-50 nM | [5][10] |

| IMR-32 | Neuroblastoma | 17 nM | [11] |

| LA-N-6 | Neuroblastoma (drug-resistant) | 334.8 nM | [11] |

| HT1197 | Bladder Cancer | 97 nM | [1] |

Signaling Pathways Modulated by OTSSP167

The mechanism of action of OTSSP167 involves the disruption of critical signaling cascades integral to cancer cell survival and proliferation.

MELK Signaling Pathway

OTSSP167 directly inhibits MELK, leading to downstream consequences such as the inhibition of phosphorylation of its substrates, including Proteasome Subunit Alpha Type 1 (PSMA1) and Drebrin-like protein (DBNL).[7][9] This disruption has been shown to suppress mammosphere formation in breast cancer cells, indicating an effect on cancer stem-like cell characteristics.[7][9]

MAP2K7-JNK Signaling Pathway

In T-cell Acute Lymphoblastic Leukemia (T-ALL), OTSSP167 has been shown to inhibit the MAP2K7-JNK pathway.[5] Inhibition of MAP2K7 activity leads to reduced phosphorylation of its downstream substrate, JNK, which in turn affects apoptosis and cell cycle regulation.[5][10]

Downstream Effects on mTOR and NOTCH1 Pathways

In T-ALL cells, treatment with OTSSP167 has been observed to inhibit other critical survival pathways, including mTOR and NOTCH1.[5] This suggests a broader impact of OTSSP167 on the cellular signaling network.

Experimental Protocols

In Vitro MELK Kinase Assay

This protocol outlines the methodology used to determine the IC50 value of OTSSP167 against MELK.

Objective: To quantify the inhibitory activity of OTSSP167 on MELK kinase.

Materials:

-

Recombinant MELK protein (0.4 µg)

-

Substrate (e.g., generic kinase substrate) (5 µg)

-

Kinase Buffer: 30 mM Tris-HCl (pH 7.4), 10 mM DTT, 40 mM NaF, 10 mM MgCl2, 0.1 mM EGTA

-

50 µM "cold" ATP

-

[γ-32P]ATP (10 µCi)

-

OTSSP167 (dissolved in DMSO)

-

SDS sample buffer

-

SDS-PAGE apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare a reaction mixture containing recombinant MELK protein and the substrate in the kinase buffer.

-

Add OTSSP167 at various concentrations to the reaction mixture. A final concentration of 10 nM is often used for single-point inhibition checks.[7][9]

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.

-

Incubate the reaction mixture for 30 minutes at 30°C.

-

Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and visualize the phosphorylated substrate by autoradiography or phosphorimaging.

-

Quantify the band intensity to determine the extent of inhibition at each OTSSP167 concentration and calculate the IC50 value.

Cell Viability Assay (Cell Counting Kit-8)

This protocol is used to determine the cytotoxic effect of OTSSP167 on cancer cell lines.

Objective: To measure the IC50 of OTSSP167 in various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, T47D, DU4475, 22Rv1)

-

Cell culture medium and supplements

-

96-well plates

-

OTSSP167 (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8) or similar viability reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of OTSSP167 (e.g., 0.005-0.1 µM) for 72 hours.[7]

-

Add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the cell viability against the log of the OTSSP167 concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Conclusion

This compound is a potent inhibitor of MELK with significant anti-cancer properties demonstrated in both biochemical and cellular assays. Its activity is primarily driven by its high affinity for MELK, though its inhibitory effects on other kinases like MAP2K7 may also play a role in its therapeutic potential. The detailed protocols and pathway analyses provided in this guide offer a comprehensive resource for researchers investigating the mechanism and application of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pipeline | OncoTherapy Science, Inc. [oncotherapy.co.jp]

- 3. MELK Inhibitor OTSSP167 Reduces Multiple Myeloma Bone Disease - LKT Labs [lktlabs.com]

- 4. apexbt.com [apexbt.com]

- 5. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. adooq.com [adooq.com]

- 9. OTSSP167 | MELK | TargetMol [targetmol.com]

- 10. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Role of MELK Inhibition by OTSSP167 in Cell Cycle Regulation: A Technical Guide

Abstract

Maternal embryonic leucine (B10760876) zipper kinase (MELK) has emerged as a significant therapeutic target in oncology due to its pivotal role in cell cycle progression, tumorigenesis, and the maintenance of cancer stem cells.[1][2] OTSSP167 is a potent, orally administered small molecule inhibitor of MELK currently under investigation in clinical trials for various malignancies.[3][4] This technical guide provides an in-depth analysis of the mechanism by which OTSSP167 modulates the cell cycle, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to MELK and OTSSP167

MELK, a member of the AMP-activated protein kinase (AMPK)/Snf1 family of serine/threonine kinases, is highly expressed in embryonic and cancer stem cells, as well as in a variety of human cancers.[2][5] Its expression is tightly regulated throughout the cell cycle, peaking during the G2/M phase.[6] Overexpression of MELK is correlated with poor prognosis in several cancers, including breast, ovarian, and chronic lymphocytic leukemia.[3][7][8] MELK is a crucial regulator of mitotic progression through its interaction with and phosphorylation of numerous downstream targets involved in cell cycle control.[1][5]

OTSSP167 is a highly selective and potent ATP-competitive inhibitor of MELK, with a reported IC50 value of 0.41 nM in cell-free assays.[9][10] It has demonstrated significant anti-tumor activity in preclinical models of various cancers by inducing cell cycle arrest and apoptosis.[11][12]

Mechanism of Action: How OTSSP167 Disrupts the Cell Cycle

OTSSP167 exerts its anti-proliferative effects primarily by inducing G2/M phase cell cycle arrest.[3][13][14] This is achieved through the inhibition of MELK's kinase activity, which in turn disrupts the phosphorylation and activation of key downstream effectors essential for mitotic entry and progression.

Key molecular events following MELK inhibition by OTSSP167 include:

-

Downregulation of the FOXM1 Pathway: MELK phosphorylates and activates the transcription factor Forkhead Box M1 (FOXM1), a master regulator of G2/M-specific gene expression.[12][14] Inhibition of MELK by OTSSP167 leads to reduced FOXM1 phosphorylation and transcriptional activity.[3][14] This results in the decreased expression of critical mitotic regulators such as Cyclin B1, CDK1 (also known as Cdc2), Aurora B kinase, and CDC25B.[2][3][14]

-

Induction of p53 and p21: In some cellular contexts, OTSSP167 treatment leads to the upregulation of the tumor suppressor p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[3][12][14] p21 can inhibit the activity of cyclin/CDK complexes, further contributing to cell cycle arrest.

-

Inhibition of the AKT/mTOR Pathway: OTSSP167 has been shown to reduce the phosphorylation of AKT and downstream effectors like mTOR and S6 ribosomal protein, thereby inhibiting pro-proliferative signaling.[11][12]

-

Off-Target Effects: It is important to note that at higher concentrations, OTSSP167 may exhibit off-target activity against other kinases, such as Aurora B, BUB1, and Haspin, which can also contribute to the abrogation of the mitotic checkpoint.[4][15]

The culmination of these events is the inability of the cell to properly transition through the G2/M checkpoint, leading to a prolonged mitotic arrest and subsequent apoptosis.[8][13]

Quantitative Data on OTSSP167's Effects

The efficacy of OTSSP167 varies across different cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity (IC50) of OTSSP167 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| T-ALL Cell Lines | T-cell Acute Lymphoblastic Leukemia | 10-50 | [11] |

| A549 | Lung Cancer | 6.7 | [9] |

| T47D | Breast Cancer | 4.3 | [9] |

| DU4475 | Breast Cancer | 2.3 | [9] |

| 22Rv1 | Prostate Cancer | 6.0 | [9] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 22.0 | [16] |

| SUM-159 | Triple-Negative Breast Cancer | 67.3 | [16] |

Table 2: Effect of OTSSP167 on Cell Cycle Phase Distribution

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |

| T-ALL Cell Lines | 15 nM OTSSP167 for 48h | Variable (some show G1 arrest) | Decreased | Increased | [13] |

| U87 (Glioblastoma) | OTSSP167 (dose-dependent) | Decreased | Decreased | Significantly Increased | [12] |

| LN229 (Glioblastoma) | OTSSP167 (dose-dependent) | Decreased | Decreased | Significantly Increased | [12] |

| Ovarian Cancer Cell Lines | OTSSP167 | Not specified | Not specified | G2/M Arrest | [8] |

| Chronic Lymphocytic Leukemia Cells | OTSSP167 | Not specified | Not specified | G2/M Arrest | [3] |

Visualizing the Molecular Interactions and Experimental Processes

Signaling Pathway of MELK Inhibition by OTSSP167

Caption: Signaling pathway of MELK inhibition by OTSSP167 leading to G2/M arrest.

Logical Flow of OTSSP167's Action on the Cell Cycle

Caption: Logical workflow from OTSSP167 treatment to apoptosis induction.

Experimental Workflow for Cell Cycle Analysis

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of OTSSP167.

Objective: To measure the dose-dependent cytotoxicity of OTSSP167.

Materials:

-

Cancer cell line of interest

-

96-well opaque-walled plates

-

Complete cell culture medium

-

OTSSP167 (stock solution in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed 2 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.[13]

-

Compound Treatment: Prepare serial dilutions of OTSSP167 in culture medium. Add the diluted compound to the wells. Include a vehicle control (DMSO) group.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[13]

-

Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

-

Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol determines the effect of OTSSP167 on cell cycle phase distribution.

Objective: To quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle after treatment.

Materials:

-

Treated and control cells

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization. Centrifuge and wash the cells once with cold PBS.[17]

-

Fixation: Resuspend the cell pellet in 0.5 ml of cold PBS. While vortexing gently, add 4.5 ml of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubation: Incubate the cells on ice or at -20°C for at least 2 hours.[17]

-

Washing: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS.

-

Staining: Resuspend the cell pellet in 0.5 ml of PI staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Protocol 3: Western Blotting for Cell Cycle Regulatory Proteins

This protocol is used to assess changes in the expression levels of key proteins involved in cell cycle regulation.

Objective: To detect changes in protein levels of MELK, p-FOXM1, FOXM1, Cyclin B1, CDK1, p21, etc., following OTSSP167 treatment.

Materials:

-

Treated and control cell lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse treated and control cells in lysis buffer. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Cyclin B1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.

Conclusion

The MELK inhibitor OTSSP167 effectively disrupts cell cycle progression, primarily by inducing a robust G2/M arrest. This is mediated through the inhibition of the MELK-FOXM1 signaling axis, leading to the downregulation of essential mitotic proteins. The resultant cell cycle blockade ultimately triggers apoptosis in cancer cells. The quantitative data and established protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of targeting MELK in oncology. The continued exploration of OTSSP167 and other MELK inhibitors holds promise for the development of novel anti-cancer strategies, particularly for aggressive and treatment-resistant malignancies.

References

- 1. Maternal Embryonic Leucine Zipper Kinase (MELK): A Novel Regulator in Cell Cycle Control, Embryonic Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of maternal embryonic leucine zipper kinase with OTSSP167 displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. MELK is an oncogenic kinase essential for mitotic progression in basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MELK expression in ovarian cancer correlates with poor outcome and its inhibition by OTSSP167 abrogates proliferation and viability of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ashpublications.org [ashpublications.org]

- 12. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]

- 16. Genome-wide effects of MELK-inhibitor in triple-negative breast cancer cells indicate context-dependent response with p53 as a key determinant - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

OTSSP167 Hydrochloride: A Preclinical Technical Guide for Breast Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of OTSSP167 hydrochloride, a potent and selective inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK), in the context of breast cancer. This document synthesizes key findings on its mechanism of action, in vitro and in vivo efficacy, and outlines detailed experimental protocols and relevant signaling pathways.

Core Concepts and Mechanism of Action

OTSSP167 is a small molecule inhibitor that targets MELK, a serine/threonine kinase overexpressed in various cancers, including triple-negative breast cancer (TNBC), where it is associated with poor prognosis.[1][2] MELK plays a crucial role in cancer cell proliferation, maintenance of cancer stem cells (CSCs), and resistance to therapy.[1][3][4]

OTSSP167 exerts its anti-tumor effects by inhibiting the kinase activity of MELK with high potency (IC50 of 0.41 nM in a cell-free assay).[3][5] This inhibition disrupts downstream signaling pathways integral to tumor progression and the survival of cancer stem cells. Key downstream effects include the inhibition of phosphorylation of novel MELK substrates such as PSMA1 (proteasome subunit alpha type 1) and DBNL (drebrin-like), which are important for stem-cell characteristics and invasiveness.[3][5] Furthermore, OTSSP167 has been shown to suppress mammosphere formation, a characteristic of breast cancer stem cells.[3] The inhibitor can also modulate the p53 pathway, leading to cell cycle arrest and apoptosis.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of OTSSP167 in breast cancer models.

Table 1: In Vitro Efficacy of OTSSP167

| Cell Line | Cancer Type | IC50 / EC50 (nM) | Assay Type | Reference |

| T47D | Breast Cancer | 4.3 | Cell Counting Kit-8 | [5] |

| DU4475 | Breast Cancer | 2.3 | Cell Counting Kit-8 | [5] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 22.0 | MTS Assay | [1] |

| SUM-159 | Triple-Negative Breast Cancer | 67.3 | MTS Assay | [1] |

| A549 | Lung Cancer | 6.7 | Cell Counting Kit-8 | [5] |

| 22Rv1 | Prostate Cancer | 6.0 | Cell Counting Kit-8 | [5] |

Table 2: In Vivo Efficacy of OTSSP167 in a Breast Cancer Xenograft Model

| Animal Model | Cell Line | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |

| Mice | MDA-MB-231 | 20 mg/kg, intravenous, once every two days for 14 days | 73% | [3][5] |

| Mice | MDA-MB-231 | 10 mg/kg, oral, once a day | 72% | [5] |

Key Signaling Pathways

The following diagrams illustrate the signaling pathways affected by OTSSP167.

References

- 1. Genome-wide effects of MELK-inhibitor in triple-negative breast cancer cells indicate context-dependent response with p53 as a key determinant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MELK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]

- 3. Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical evaluation of biomarkers associated with antitumor activity of MELK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of maternal embryonic leucine zipper kinase with OTSSP167 displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of the OTSSP167 Hydrochloride Complex with MELK: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural and functional analysis of the complex formed between the maternal embryonic leucine (B10760876) zipper kinase (MELK) and its potent inhibitor, OTSSP167 hydrochloride. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand the mechanism of action of this compound and to guide further drug discovery and development targeting MELK.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the interaction of OTSSP167 with MELK and its cellular effects.

Table 1: In Vitro Inhibitory Activity of OTSSP167

| Target | IC50 (nM) | Assay Type |

| MELK | 0.41 | Cell-free kinase assay[1][2] |

Table 2: Cellular Inhibitory Activity of OTSSP167

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Lung | 6.7[2] |

| T47D | Breast | 4.3[2] |

| DU4475 | Breast | 2.3[2] |

| 22Rv1 | Prostate | 6.0[2] |

| HT1197 | Bladder | 97[2] |

Table 3: Crystallographic Data for the OTSSP167-MELK Complex

| PDB ID | 4CQG[1] |

| Protein Construct | Murine protein serine/threonine kinase 38 (MPK38/MELK) (T167E mutant)[1] |

| Resolution | 2.57 Å[1] |

| R-Value Work | 0.204[1] |

| R-Value Free | 0.251[1] |

| Space Group | Not explicitly stated in provided results |

| Unit Cell Dimensions | Not explicitly stated in provided results |

Structural Insights into the OTSSP167-MELK Interaction

The crystal structure of the murine MELK kinase domain (T167E mutant) in complex with OTSSP167 (PDB ID: 4CQG) reveals the molecular basis for the inhibitor's high potency and selectivity.[1] OTSSP167 binds to the ATP-binding pocket of MELK, acting as an ATP-competitive inhibitor.[2]

Key Interacting Residues

A detailed analysis of the 4CQG structure reveals several key interactions between OTSSP167 and the MELK active site. These interactions, which include hydrogen bonds and hydrophobic contacts, are crucial for the stable binding of the inhibitor. The precise residues involved can be visualized and analyzed using molecular graphics software with the 4CQG PDB file.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature concerning the structural and functional characterization of the OTSSP167-MELK complex.

Recombinant MELK Expression and Purification for Crystallography

While the specific, detailed protocol for the expression and purification of the murine MELK (T167E) construct used for the 4CQG structure is not fully detailed in the provided abstracts, a general workflow can be inferred based on standard molecular biology and protein biochemistry techniques.

-

Gene Synthesis and Cloning : The gene encoding the kinase domain of murine MELK with a T167E mutation would be synthesized and cloned into a suitable expression vector, likely containing a purification tag (e.g., His-tag, GST-tag).

-

Protein Expression : The expression vector would be transformed into a suitable host, such as E. coli BL21(DE3) cells. Protein expression would be induced, typically by adding IPTG to the culture medium, followed by incubation at a reduced temperature to enhance protein solubility.

-

Cell Lysis : The bacterial cells would be harvested by centrifugation and resuspended in a lysis buffer. Cell disruption would be achieved through methods like sonication or high-pressure homogenization.

-

Purification : The soluble protein fraction would be clarified by centrifugation and subjected to a series of chromatographic steps. This typically includes affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by ion-exchange and size-exclusion chromatography to achieve high purity.

-

Protein Quality Control : The purity and homogeneity of the protein would be assessed by SDS-PAGE, and the concentration would be determined using a spectrophotometric method.

Co-crystallization of the OTSSP167-MELK Complex

The purified MELK protein would be concentrated to a suitable concentration for crystallization trials. This compound, dissolved in a suitable solvent like DMSO, would be added to the protein solution in a slight molar excess. The protein-inhibitor complex would then be subjected to crystallization screening using various techniques such as vapor diffusion (hanging drop or sitting drop). Crystallization screens would test a wide range of buffer conditions, precipitants, and additives to identify conditions that yield diffraction-quality crystals.

In Vitro Kinase Assay

The inhibitory activity of OTSSP167 against MELK can be determined using an in vitro kinase assay. A detailed protocol is as follows:

-

Reaction Mixture Preparation : A reaction mixture is prepared containing recombinant MELK protein (e.g., 0.4 µg), a substrate (e.g., 5 µg of a generic kinase substrate or a specific MELK substrate), and a kinase buffer. The kinase buffer typically consists of 30 mM Tris-HCl (pH 7.5), 10 mM DTT, 40 mM NaF, 10 mM MgCl2, and 0.1 mM EGTA.

-

Inhibitor Addition : OTSSP167, dissolved in DMSO, is added to the reaction mixture at various concentrations. A DMSO-only control is also included.

-

Initiation of Reaction : The kinase reaction is initiated by adding a mixture of cold ATP (e.g., 50 µM) and radiolabeled [γ-32P]ATP.

-

Incubation : The reaction is allowed to proceed for a set time (e.g., 30 minutes) at a specific temperature (e.g., 30°C).

-

Termination of Reaction : The reaction is stopped by adding SDS sample buffer and boiling the mixture for 5 minutes.

-

Analysis : The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to a phosphor screen or X-ray film to visualize the phosphorylated substrate. The intensity of the bands is quantified to determine the extent of kinase inhibition at each inhibitor concentration.

-

IC50 Determination : The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key pathways and workflows related to the structural analysis of the OTSSP167-MELK complex.

References

OTSSP167 Hydrochloride: A Technical Guide to its Effects on Cancer Stem Cell Populations

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTSSP167 hydrochloride is a potent and orally bioavailable small molecule inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK), a serine/threonine kinase overexpressed in a multitude of human cancers and intrinsically linked to the maintenance and proliferation of cancer stem cells (CSCs). This technical guide provides an in-depth overview of the mechanism of action of OTSSP167, its targeted effects on CSC populations across various cancer types, and detailed experimental protocols for its investigation. Quantitative data from preclinical studies are summarized, and key signaling pathways are visualized to facilitate a comprehensive understanding of its therapeutic potential in targeting the root of cancer recurrence and metastasis.

Introduction: The Role of MELK in Cancer Stem Cells

Cancer stem cells represent a subpopulation of tumor cells with the ability to self-renew and differentiate, driving tumor growth, heterogeneity, and relapse.[1] Maternal Embryonic Leucine Zipper Kinase (MELK) has been identified as a critical player in the sustenance of these malignant progenitors.[2][3] MELK is highly expressed in various cancers, including breast, glioblastoma, lung, prostate, and pancreatic cancers, while its expression in normal, healthy cells is minimal.[2][4] This differential expression profile makes MELK an attractive therapeutic target. Its functions are deeply intertwined with mitotic progression and the maintenance of an undifferentiated state, both hallmark characteristics of CSCs.[5]

Mechanism of Action of this compound

OTSSP167 is an ATP-competitive inhibitor of MELK, exhibiting high potency with an IC50 value of 0.41 nM in cell-free assays.[4] Upon administration, OTSSP167 binds to MELK, preventing its phosphorylation and subsequent activation.[4] This inhibition disrupts the downstream signaling cascades that are crucial for CSC survival and proliferation.

The primary mechanism involves the suppression of the MELK-FOXM1 signaling axis. MELK is known to phosphorylate and activate the transcription factor Forkhead Box M1 (FOXM1), a key regulator of genes involved in cell cycle progression and maintenance of stemness.[1][6] By inhibiting MELK, OTSSP167 leads to a reduction in FOXM1 phosphorylation and its transcriptional activity.[6] This, in turn, downregulates the expression of downstream targets such as SOX2, a core pluripotency-associated transcription factor.

Furthermore, OTSSP167 has been shown to impede the PI3K/AKT signaling pathway, another critical cascade for cell survival and proliferation in many cancers, including CSCs.[6][7] Inhibition of MELK by OTSSP167 leads to decreased phosphorylation of AKT and its downstream effectors.[6][7] The collective impact of disrupting these pathways is the induction of cell cycle arrest, primarily at the G2/M phase, and the promotion of apoptosis in cancer cells, with a pronounced effect on the CSC population.[1][8]

It is important to note that while OTSSP167 is a potent MELK inhibitor, it has been reported to have off-target effects on other kinases, such as Aurora B, BUB1, and Haspin, which may contribute to its overall anti-cancer activity.[9][10]

Effects on Cancer Stem Cell Populations: Quantitative Data

The efficacy of OTSSP167 in targeting CSCs has been demonstrated across a range of cancer models. The following tables summarize the quantitative data from various preclinical studies.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~10-20 | [11] |

| SUM-159 | Triple-Negative Breast Cancer | ~20-40 | [11] |

| U87 | Glioblastoma | ~25 | [6] |

| LN229 | Glioblastoma | ~25 | [6] |

| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | 10-50 | [8] |

| DND-41 | T-cell Acute Lymphoblastic Leukemia | 10-50 | [8] |

| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | 10-50 | [8] |

| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | 10-50 | [8] |

Table 1: IC50 Values of OTSSP167 in Various Cancer Cell Lines

| Cancer Type | Assay Type | Effect of OTSSP167 Treatment | Reference |

| Triple-Negative Breast Cancer | Mammosphere Formation Assay | Significantly reduced mammosphere formation efficiency in unsorted cells, ALDH+ CSCs, and CD44+/CD24- CSCs. | [12] |

| Glioblastoma | Neurosphere Formation Assay | Inhibited neurosphere formation and self-renewal capacity of Glioblastoma Stem-like Cells (GSCs). | [6] |

| Lymphoma | Viability and Apoptosis Assays | Reduced cell viability and induced caspase-mediated apoptosis in Diffuse Large B-cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL) cell lines. | [13] |

Table 2: Effect of OTSSP167 on Cancer Stem Cell Properties

Detailed Experimental Protocols

Sphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells in vitro.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Serum-free sphere formation medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)[14][15]

-

Ultra-low attachment plates (e.g., Corning® Costar®)[15][16]

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Cell counter

Protocol:

-

Culture cancer cells to 70-80% confluency.

-

Harvest cells using Trypsin-EDTA and wash with PBS.

-

Resuspend cells in serum-free sphere formation medium to obtain a single-cell suspension.

-

Count the viable cells using a hemocytometer or automated cell counter.

-

Seed the cells at a low density (e.g., 500-1000 cells/well of a 24-well ultra-low attachment plate) in sphere formation medium.[15]

-

Add OTSSP167 at various concentrations to the experimental wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 7-14 days.[14]

-

Monitor sphere formation under a microscope. Spheres are typically defined as having a diameter >50 µm.[14]

-

Count the number of spheres per well.

-

Calculate the Sphere Formation Efficiency (SFE) using the following formula: SFE (%) = (Number of spheres formed / Number of cells seeded) x 100.[15]

Western Blot Analysis

This technique is used to detect changes in protein expression and phosphorylation in response to OTSSP167 treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MELK, anti-p-AKT (Ser473), anti-AKT, anti-p-FOXM1, anti-FOXM1, anti-SOX2, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Seed cells and treat with desired concentrations of OTSSP167 for a specified time (e.g., 24-48 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Use a loading control like β-actin to normalize protein expression levels.

Flow Cytometry for CSC Markers

This method is used to quantify the population of cancer stem cells based on the expression of specific cell surface or intracellular markers.

Materials:

-

Cancer cell lines

-

This compound

-

Trypsin-EDTA

-

FACS buffer (e.g., PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies against CSC markers (e.g., anti-CD44, anti-CD24, anti-CD133)[17]

-

Aldefluor™ kit for measuring Aldehyde Dehydrogenase (ALDH) activity[17][18]

-

Viability dye (e.g., Propidium Iodide or DAPI)

-

Flow cytometer

Protocol:

-

Treat cells with OTSSP167 as required.

-

Harvest cells and prepare a single-cell suspension.

-

For surface marker staining: a. Resuspend approximately 1x10^6 cells in FACS buffer. b. Add the fluorochrome-conjugated antibodies at the manufacturer's recommended dilution. c. Incubate for 30 minutes on ice in the dark. d. Wash the cells twice with FACS buffer.

-

For ALDH activity assay: a. Follow the manufacturer's protocol for the Aldefluor™ kit. This typically involves incubating the cells with the ALDEFLUOR™ substrate in the presence or absence of the ALDH inhibitor DEAB (diethylaminobenzaldehyde) to define the ALDH-positive gate.[17][18]

-

Resuspend the stained cells in FACS buffer containing a viability dye.

-

Analyze the cells using a flow cytometer.

-

Gate on the viable, single-cell population and quantify the percentage of cells positive for the respective CSC markers.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by OTSSP167.

Caption: OTSSP167 inhibits MELK, preventing FOXM1 phosphorylation and subsequent activation of CSC properties.

Caption: OTSSP167-mediated MELK inhibition leads to reduced AKT activation, promoting apoptosis.

Clinical Perspective

OTSSP167 has undergone Phase I and I/II clinical trials for various malignancies, including breast cancer and acute myeloid leukemia.[2][5][8] These studies have primarily focused on assessing the safety, tolerability, and recommended dosage of OTSSP167.[2] While the direct impact on cancer stem cell populations in patients is still an area of active investigation, the preclinical data strongly suggest that the therapeutic efficacy observed may be, in part, attributable to its activity against this resilient cell population. Further clinical evaluation is warranted to fully elucidate the role of OTSSP167 in eradicating CSCs and improving long-term patient outcomes.

Conclusion

This compound is a promising therapeutic agent that targets the MELK kinase, a key vulnerability in cancer stem cells. Its ability to disrupt crucial signaling pathways, such as MELK/FOXM1 and AKT, leads to the suppression of CSC properties and induction of apoptosis. The comprehensive data and protocols provided in this guide are intended to support further research into the clinical application of OTSSP167 as a targeted anti-CSC therapy, with the ultimate goal of overcoming therapeutic resistance and preventing cancer recurrence.

References

- 1. researchgate.net [researchgate.net]

- 2. Pipeline | OncoTherapy Science, Inc. [oncotherapy.co.jp]

- 3. MELK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]

- 4. Facebook [cancer.gov]

- 5. Inhibition of maternal embryonic leucine zipper kinase with OTSSP167 displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. BioKB - Publication [biokb.lcsb.uni.lu]

- 12. MELK as a Mediator of Stemness and Metastasis in Aggressive Subtypes of Breast Cancer | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Isolation of cancer stem cells by sphere formation assay [protocols.io]

- 15. protocols.io [protocols.io]

- 16. Cancer Stem Cell Tumorsphere Formation Protocol [sigmaaldrich.com]

- 17. High aldehyde dehydrogenase and expression of cancer stem cell markers selects for breast cancer cells with enhanced malignant and metastatic ability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. stemcell.com [stemcell.com]

In Vitro Efficacy of OTSSP167 Hydrochloride in Lung Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in-vitro potency of OTSSP167 hydrochloride, a potent inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK), in various lung cancer cell lines. This document outlines the quantitative data on its anti-proliferative activity, details the experimental methodologies for key assays, and illustrates the underlying signaling pathways involved in its mechanism of action.

Quantitative Assessment of Anti-Proliferative Potency

This compound has demonstrated significant anti-proliferative effects across multiple lung cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined through various in-vitro studies. A summary of these findings is presented below.

| Cell Line | Histology | IC50 (nM) |

| A549 | Adenocarcinoma | 6.7[1][2][3] |

| PC-14 | Adenocarcinoma | No tumor growth suppressive effect at 20 mg/kg (in vivo)[1][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides a synthesized overview of the key experimental protocols used to assess the in-vitro potency of OTSSP167.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Lung cancer cells are seeded in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubated overnight to allow for attachment.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent, typically DMSO. Serial dilutions are then made in a complete culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing different concentrations of OTSSP167. A vehicle control (DMSO-treated) and a blank (medium only) are included.

-

Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured at 570 nm using a microplate reader.

-

Data Analysis: The absorbance of the blank wells is subtracted from all other readings. The percentage of cell viability for each treatment concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the OTSSP167 concentration.

Apoptosis Assay (Annexin V Staining)

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early marker of this process.

Protocol:

-

Cell Treatment: Lung cancer cells are seeded and treated with various concentrations of this compound as described for the cell viability assay.

-

Cell Harvesting: After the treatment period, both floating (apoptotic) and adherent cells are collected. Adherent cells are detached using a gentle cell scraper or trypsinization.

-

Washing: The collected cells are washed twice with cold phosphate-buffered saline (PBS) by centrifugation.

-

Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.

-

Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as propidium (B1200493) iodide (PI) or 7-AAD are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI/7-AAD-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Western Blotting for Signaling Pathway Analysis

Western blotting is employed to detect and quantify specific proteins involved in signaling pathways affected by OTSSP167. This is particularly important for assessing the phosphorylation status of key signaling molecules.

Protocol:

-

Cell Lysis: After treatment with OTSSP167, lung cancer cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., phospho-MELK, total MELK, phospho-AKT, total AKT, FOXM1).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the levels of the corresponding total proteins.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Mechanism of Action: Targeting the MELK Signaling Axis

OTSSP167 is a highly selective and potent ATP-competitive inhibitor of MELK, a serine/threonine kinase that is overexpressed in a variety of cancers, including lung cancer, and is associated with poor prognosis.[5] MELK plays a crucial role in several cellular processes that are fundamental to cancer progression, including cell cycle regulation, apoptosis, and the maintenance of cancer stem cells.

The primary mechanism of action of OTSSP167 is the direct inhibition of MELK's kinase activity. This inhibition leads to a cascade of downstream effects that ultimately suppress tumor growth. In lung cancer cells, the inhibition of MELK by OTSSP167 has been shown to impact key survival and proliferation pathways. Notably, OTSSP167 treatment has been associated with the reduced phosphorylation of AKT and the decreased expression and phosphorylation of FOXM1 (Forkhead box protein M1).[5][6]

The PI3K/AKT signaling pathway is a central regulator of cell growth, proliferation, and survival.[7][8] Its constitutive activation is a common feature of many cancers. FOXM1 is a transcription factor that is often overexpressed in cancer and plays a critical role in cell cycle progression and the expression of genes involved in proliferation and metastasis.[9] By inhibiting MELK, OTSSP167 disrupts the activation of these critical downstream effectors, leading to a reduction in cell proliferation and the induction of apoptosis in lung cancer cells.[5][6] The interplay between MELK and these pathways underscores the therapeutic potential of targeting MELK in lung cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OTS167 (OTSSP167) | MELK inhibitor | Probechem Biochemicals [probechem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Inhibition of maternal embryonic leucine zipper kinase with OTSSP167 displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways [frontiersin.org]

- 7. Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. FoxM1: a novel tumor biomarker of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Potent Anti-Cancer Activity of OTSSP167 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTSSP167 hydrochloride is a potent and orally bioavailable small molecule inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK), a protein kinase implicated in the progression and maintenance of various human cancers.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of OTSSP167, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this promising anti-neoplastic agent.

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that is highly expressed in a multitude of human cancers, including breast, lung, prostate, and pancreatic cancers, while showing limited expression in normal adult tissues.[2][3] Its overexpression is often correlated with poor prognosis, making it an attractive target for cancer therapy.[4][5] this compound has emerged as a highly selective and potent ATP-competitive inhibitor of MELK, demonstrating significant anti-tumor activity in both in vitro and in vivo models.[3][6] This document serves as a technical resource for researchers, providing detailed information on the pharmacological profile of OTSSP167.

Mechanism of Action